Hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
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Overview
Description
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate is a complex organic compound with a specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective acylation and glycosylation reactions. The key steps in the synthesis may include:
Protection of Hydroxyl Groups: The hydroxyl groups in the starting material are protected using acylating agents such as acetic anhydride to form acetyloxy groups.
Formation of Acetamido Group:
Glycosylation: The hexoxy group is introduced through a glycosylation reaction, where a glycosyl donor reacts with an acceptor in the presence of a catalyst.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or acetyloxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for glycosylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems and prodrugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the acetyloxy and hexoxy groups can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate can be compared with similar compounds such as:
[(2R,3S,4R,5R,6R)-2-(Acetoxymethyl)-5-amino-6-azidotetrahydro-2H-pyran-3,4-diyl diacetate]: This compound has similar functional groups but differs in the presence of an azido group instead of the acetamido group.
[(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-azidotetrahydro-2H-pyran-3,4,5-triyl triacetate]: Another similar compound with multiple acetyloxy groups and an azido group.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO9/c1-6-7-8-9-10-26-20-17(21-12(2)22)19(29-15(5)25)18(28-14(4)24)16(30-20)11-27-13(3)23/h16-20H,6-11H2,1-5H3,(H,21,22)/t16-,17-,18-,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSSLCQNNAGTQY-LASHMREHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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